molecular formula C8H9NO2S B3024300 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid CAS No. 1024058-35-2

4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid

Cat. No.: B3024300
CAS No.: 1024058-35-2
M. Wt: 183.23 g/mol
InChI Key: URJVHPYSDFTUKA-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid (CAS 1024058-35-2) is a versatile chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate for developing novel therapeutic agents, particularly in the fields of infectious disease and oncology. Its primary research value lies in its role as a core structure for potent enzyme inhibitors. Scientific studies have utilized this scaffold to develop second-generation 4,5,6,7-tetrahydrobenzo[d]thiazoles that function as novel DNA gyrase and topoisomerase IV inhibitors . These inhibitors are crucial in the fight against bacterial resistance, showing potent activity against enzymes from Staphylococcus aureus and Escherichia coli with IC50 values in the nanomolar range, and demonstrating promising antibacterial efficacy against Gram-positive strains like Enterococcus faecalis and Enterococcus faecium . Furthermore, rationally designed analogs of this compound have shown significant dual kinase inhibitory activity against CK2 and GSK3β, which are promising targets in cancer research . The presence of the carboxylic acid functional group is essential for molecular interactions in these applications, allowing for further derivatization to optimize drug-target binding and physicochemical properties . Key Identifiers: • CAS Number: 1024058-35-2 • Molecular Formula: C 8 H 9 NO 2 S • Molecular Weight: 183.23 g/mol • Storage: Sealed in dry, store in a freezer, under -20°C This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJVHPYSDFTUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in enzyme inhibition and protein interactions. This compound interacts with several enzymes, including metalloproteinases and kinases, by binding to their active sites and modulating their activity. For instance, it has been shown to inhibit matrix metalloproteinases, which are involved in the degradation of extracellular matrix components. Additionally, 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid interacts with proteins such as tubulin, affecting microtubule dynamics and cellular processes.

Cellular Effects

The effects of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses. Furthermore, 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid impacts cellular metabolism by inhibiting key metabolic enzymes, thereby affecting energy production and metabolic flux.

Molecular Mechanism

At the molecular level, 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role. For example, it inhibits metalloproteinases by chelating the metal ions in their active sites. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Metabolic Pathways

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for the compound’s clearance and its overall biochemical activity.

Transport and Distribution

Within cells and tissues, 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. It is known to interact with organic anion transporters, facilitating its uptake and distribution in various tissues. Additionally, binding proteins such as albumin play a role in its transport and localization within the body.

Biological Activity

4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial properties, kinase inhibition, and potential therapeutic applications. The information is supported by data tables and relevant case studies.

Antibacterial Activity

This compound has been studied for its antibacterial properties, particularly as an inhibitor of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and are common targets for antibiotic development.

Key Findings:

  • Inhibition of DNA Gyrase : A series of analogs derived from this compound showed potent inhibition against DNA gyrase from Escherichia coli and Staphylococcus aureus, with IC50 values in the nanomolar range. Notably, some derivatives demonstrated improved antibacterial activity against Gram-positive strains such as Enterococcus faecalis and S. aureus .
  • Resistance Mechanisms : Despite promising results against Gram-positive bacteria, the compound exhibited limited efficacy against Gram-negative strains due to poor penetration and active efflux mechanisms .

Kinase Inhibition

Recent studies have highlighted the potential of this compound as a dual kinase inhibitor. It has shown significant inhibitory activity against casein kinase 2 (CK2) and glycogen synthase kinase 3 beta (GSK3β).

Inhibitory Potency:

  • CK2 Inhibition : Compound 1g demonstrated an IC50 value of 1.9 μM against CK2.
  • GSK3β Inhibition : The same compound exhibited an IC50 value of 0.67 μM against GSK3β .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of a carboxyl group at specific positions on the phenyl ring has been shown to enhance inhibitory potency against kinases .

Table 1: Inhibitory Activity of Selected Compounds

CompoundTarget EnzymeIC50 (μM)Activity Against Gram-positive Bacteria
1gCK21.9Yes
1gGSK3β0.67Yes
29DNA gyrase<10Yes
Other DerivativesVarious>10Varies

Table 2: Antibacterial Efficacy Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. faecalis0.012 μg/mL
S. aureus0.008 μg/mL
E. coliNot effective

Case Studies

  • Study on Antibacterial Properties : A study evaluated the efficacy of various derivatives of this compound against resistant strains of S. aureus. The results indicated that certain modifications led to enhanced activity against both wild-type and resistant strains .
  • Kinase Inhibition Research : Another research project focused on the dual kinase inhibitory properties of the compound. The study utilized molecular docking and pharmacophore mapping to identify key structural features that contribute to its activity against CK2 and GSK3β .

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid group (-COOH) at position 2 of the thiazole ring undergoes typical acid-catalyzed transformations:

Esterification

  • Reaction : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions to form esters.
    Example : Methyl ester formation using methanol and H₂SO₄ .
    Conditions : 60–80°C in glacial acetic acid with bromine as an oxidant .
    Yield : ~50% (isolated as dark brown solids) .

Amidation

  • Reaction : Forms amides via coupling with amines using activating agents.
    Example : Synthesis of N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide using propionic anhydride and triethylamine .
    Conditions : Methanol solvent at 10–20°C .
    Yield : Not explicitly reported, but chromatographic monitoring confirmed completion .

Salt Formation

  • Reaction : Reacts with bases (e.g., KOH, NaOH) to form carboxylate salts.
    Example : Deprotonation with aqueous KOH during synthesis.

Thiazole Ring Reactivity

The thiazole ring participates in electrophilic substitution and redox reactions:

Electrophilic Aromatic Substitution

  • Nitration/Sulfonation : The benzene ring undergoes nitration or sulfonation at positions activated by the electron-donating tetrahydro group .
    Key Interaction : Stabilization of intermediates via resonance with the thiazole sulfur .

Ring-Opening Reactions

  • Hydrolysis : The thiazole ring opens under strong acidic or basic conditions, forming thioamide intermediates .
    Conditions : Concentrated HCl or NaOH at elevated temperatures .

Reduction

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in the tetrahydrobenzo ring without affecting the thiazole .
    Application : Used to saturate the cyclohexene moiety in kinase inhibitor synthesis .

Tetrahydrobenzo Ring Modifications

The saturated cyclohexene-like ring undergoes functionalization:

Oxidation

  • Epoxidation : Peracid-mediated oxidation forms epoxides at the cyclohexene double bond.
    Side Reaction : Over-oxidation to ketones observed under harsh conditions.

Biological Activity-Driven Reactions

Reactions tailored for drug discovery applications:

Antibacterial Derivatives

  • Pyrrole-2-carboxamide conjugation : Enhances DNA gyrase inhibition (IC₅₀: 29 nM) .

  • Optimized analogs : Show nanomolar activity against Staphylococcus aureus and Escherichia coli .

Synthetic Methodologies

Key protocols for derivative synthesis:

Cyclization Reactions

  • Thiazole Formation : Condensation of 4-aminobenzoates with KSCN and Br₂ in acetic acid .
    Yield : 40–60% .

Protection/Deprotection Strategies

  • Silyl Protection : tert-Butyldimethylsilyl (TBDMS) groups used to protect hydroxyl groups during synthesis .
    Deprotection : Achieved via NH₃ treatment .

Stability and Degradation Pathways

  • Thermal Degradation : Decomposes above 200°C, releasing CO₂ and forming thiazole dimers.

  • Photolysis : UV exposure leads to decarboxylation, confirmed by NMR.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,5,6,7-tetrahydrobenzo[d]thiazole-2-carboxylic acid with key analogs based on structure , synthetic routes , biological activity , and commercial availability .

Structural and Electronic Differences
Compound Heterocycle Key Substituents Electronic Properties
This compound Thiazole -COOH at C2 Polar due to -COOH; basic N in thiazole
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid (thiophene analog) Thiophene -COOH at C2 Less polarizable S atom; no basic N
4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carboxamide Isoxazole -CONHR at C3 Oxygen and N enhance H-bonding capacity
4,5,6,7-Tetrahydro-2H-indazole-3-carboxylic acid Indazole -COOH at C3 Bicyclic N-heterocycle; high PSA

Notes:

  • Thiazole vs. This difference impacts interactions with biological targets (e.g., enzymes or receptors) .
  • Isoxazole vs.

Key Findings :

  • Thiophene derivatives (e.g., 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid) exhibit antitumor activity but lack quantified potency in the provided evidence .
  • Isoxazole carboxamides demonstrate high potency against Mycobacterium tuberculosis (IC50 = 90 nM), attributed to their ability to inhibit pantothenate synthetase .
  • Thiazole-2-amine derivatives are frequently incorporated into complex heterocycles for antiviral or antimicrobial applications, though detailed mechanistic studies are sparse .

Q & A

Q. What are the standard synthetic protocols for 4,5,6,7-tetrahydrobenzo[d]thiazole-2-carboxylic acid and its derivatives?

The synthesis typically involves cyclocondensation of substituted cyclohexanones with thiourea derivatives under acidic conditions. For example, coupling reactions using amines and carboxylic acids in solvents like DCM or DMF with 2-3 equivalents of reagents are common . Advanced derivatives may require multistep processes, such as Schiff base formation or carboxamide coupling, as seen in antileukemic agent synthesis . Optimization often includes temperature control (e.g., 40°C for imidazo-triazolone derivatives) and purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Melting point (mp) analysis to confirm purity (e.g., decomposition observed >240°C in structurally related compounds) .
  • Mass spectrometry (MS) for molecular weight verification (e.g., exact mass calculations and ESI-MS data) .
  • NMR spectroscopy (¹H/¹³C) to resolve the tetrahydrobenzo-thiazole ring system and substituent positions .
  • Elemental analysis to validate empirical formulas .

Q. How is purity assessed, and what solvents are suitable for handling?

Purity is determined via HPLC (>95% purity thresholds) or TLC with UV visualization . Solubility varies: polar aprotic solvents (DMF, DMSO) are preferred for biological assays, while chlorinated solvents (DCM) aid in synthetic steps. Note that hygroscopic derivatives may require anhydrous conditions .

Advanced Research Questions

Q. How do structural modifications influence pharmacological activity in SAR studies?

Substituent position and bulkiness on the phenyl ring significantly modulate activity. For example, meta- and para-substituted carboxamides at the 2nd position of 4,5,6,7-tetrahydrobenzo[d]thiazole enhance antileukemic potency by improving steric compatibility with target proteins, while ortho-substituted analogs show reduced efficacy . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like AMPK or GSK-3β .

Q. What experimental designs are recommended for evaluating biological activity?

Use cell-based assays such as:

  • MTT assays for cytotoxicity profiling (IC₅₀ determination).
  • LDH release assays to assess membrane integrity.
  • Cell cycle analysis (flow cytometry) to identify apoptosis or G1/S arrest . Statistical validation requires triplicate experiments with Student’s t-tests (p ≤ 0.05) and error bars representing SEM .

Q. How can conformational analysis guide drug design?

Density Functional Theory (DFT) calculations optimize ground-state geometries, while Hirshfeld surface analysis identifies non-covalent interactions (e.g., π-π stacking in crystal structures). These methods predict stability and solubility of derivatives .

Q. What strategies resolve stereochemical challenges in synthesis?

Chiral resolution via HPLC with polysaccharide columns or asymmetric catalysis (e.g., Evans’ oxazaborolidines) can isolate enantiomers. Stereochemical impact on bioactivity is tested using enantiomer pairs in dose-response assays .

Q. How are crystal structures used to validate synthetic products?

Single-crystal X-ray diffraction confirms bond lengths, angles, and packing motifs. For example, hydrogen-bonding networks in tetrahydrobenzo-thiazole derivatives stabilize crystal lattices, aiding in polymorph identification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid

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